4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95%
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Overview
Description
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% (4-CMPF) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 101-102°C and is highly soluble in water. 4-CMPF is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and pharmacology.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in analytical chemistry, as a chromogenic agent in immunoassays, and as a fluorescent probe in biochemistry. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is used in the synthesis of polymers, as a catalyst in organic synthesis, and as a ligand in coordination chemistry.
Mechanism of Action
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the action of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to inhibit the action of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the action of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs in the body. Additionally, 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been shown to inhibit the action of monoamine oxidase, which can lead to an increase in the concentration of neurotransmitters in the body.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in laboratory experiments has several advantages. It is a highly soluble compound, which makes it easy to use in a variety of experiments. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, analytical chemistry, and pharmacology. However, there are some limitations to its use in laboratory experiments. 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is a toxic compound and must be handled with care. Additionally, it is a relatively expensive compound, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in scientific research. It could be used in the development of new pharmaceuticals or pesticides. Additionally, it could be used in the development of new analytical methods or as a fluorescent probe in biochemistry. It could also be used in the development of new polymers or as a catalyst in organic synthesis. Finally, it could be used as a ligand in coordination chemistry.
Synthesis Methods
4-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is synthesized through a three-step process. The first step involves the reaction of 4-chloro-3-methylphenol with fluoroacetic acid in the presence of a base such as potassium carbonate. This reaction yields 4-chloro-3-methyl-2-fluorophenol. The second step involves the reaction of the intermediate with sodium hydroxide to yield 4-(4-chloro-3-methylphenyl)-2-fluorophenol. The third step involves the purification of the product by recrystallization.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-4-11(8)14)10-3-5-13(16)12(15)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYOGOJYBGVVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684322 |
Source
|
Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-30-2 |
Source
|
Record name | 4'-Chloro-3-fluoro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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